![molecular formula C10H8BrNO B15335926 6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)
6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one is a complex organic compound with a unique structure that includes a bromine atom and a cyclopropane ring fused to a quinoline system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable quinoline derivative, followed by cyclopropanation to introduce the cyclopropane ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the desired product efficiently. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and to elucidate the mechanisms of action of various biomolecules.
Wirkmechanismus
The mechanism by which 6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding pockets and to modulate the activity of its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 2H-Cyclopropa[a]naphthalen-2-one
- 6-Bromo-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene
Uniqueness
6-Bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one is unique due to the presence of both a bromine atom and a cyclopropane ring fused to a quinoline system. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
6-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-5-1-2-9-7(3-5)6-4-8(6)10(13)12-9/h1-3,6,8H,4H2,(H,12,13) |
InChI-Schlüssel |
IZNQQPFXDKFDOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C(=O)NC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



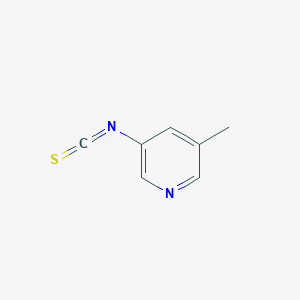
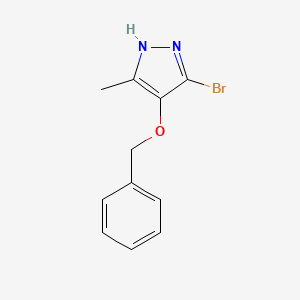
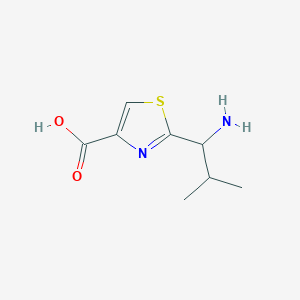
![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)

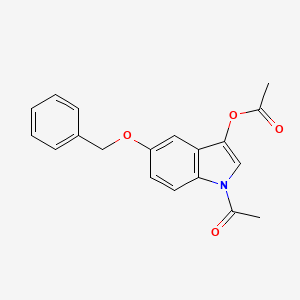
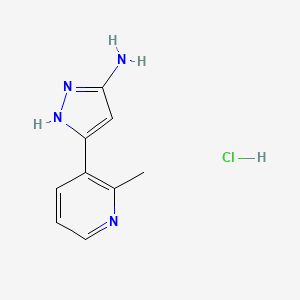
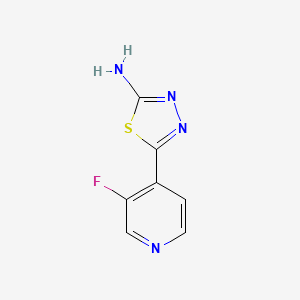
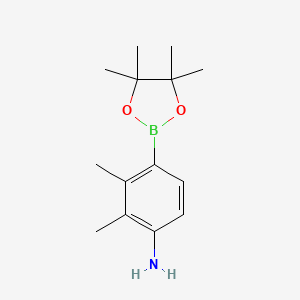
![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
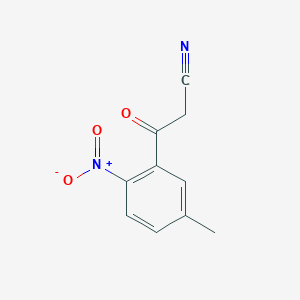
![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)
